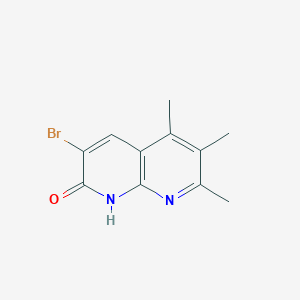methyl-lambda6-sulfanone CAS No. 2060063-40-1](/img/structure/B1384073.png)
[4-(Dimethylamino)phenyl](imino)methyl-lambda6-sulfanone
Vue d'ensemble
Description
4-(Dimethylamino)phenyl](imino)methyl-lambda6-sulfanone, also known as DMAP-λ6-sulfanone, is an important chemical compound used in a variety of scientific research applications. It is a derivative of lambda6-sulfanone and is used as a reagent for the synthesis of various compounds. This compound has been studied for its potential uses in biochemistry and physiology, and has also been used in laboratory experiments.
Applications De Recherche Scientifique
Tautomeric Behavior in Bioorganics and Medicinal Chemistry
Sulfonamide derivatives like 4-(Dimethylamino)phenylmethyl-lambda6-sulfanone are significant in studies related to bioorganics and medicinal chemistry. Their molecular conformation and tautomeric forms directly impact their pharmaceutical and biological activities. Spectroscopic methods such as infrared and nuclear magnetic resonance are utilized to identify their tautomeric forms, which are crucial for understanding their chemical behavior and potential applications (Erturk, Gumus, Dikmen, & Alver, 2016).
Utilization in Organic Synthesis
These compounds are used in various organic synthesis processes. For instance, they can be involved in cyclocondensation reactions leading to the formation of different types of thiazolium salts. These reactions are vital in organic chemistry, contributing to the development of new compounds with potential applications in different scientific fields (Berrée, Malvaut, Marchand, & Morel, 1993).
Role in Photopolymerization Processes
In surface chemistry, these compounds are utilized in radical photopolymerization processes. For example, they can be used as hydrogen donors in surface-confined photopolymerization, leading to the creation of bioactive polymeric grafts. This application is significant in fields like materials science and bioengineering (Gam‐Derouich et al., 2012).
Antimicrobial and Antioxidant Applications
Compounds like 4-(Dimethylamino)phenylmethyl-lambda6-sulfanone show promise in antimicrobial and antioxidant applications. They are studied for their efficacy against various bacterial and fungal strains, and their potential as hydrogen peroxide scavenging agents is also investigated. Such properties make them valuable in pharmaceutical research and healthcare applications (Malhotra et al., 2013).
Propriétés
IUPAC Name |
N,N-dimethyl-4-(methylsulfonimidoyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11(2)8-4-6-9(7-5-8)13(3,10)12/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLKOBPMWNOTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl](imino)methyl-lambda6-sulfanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



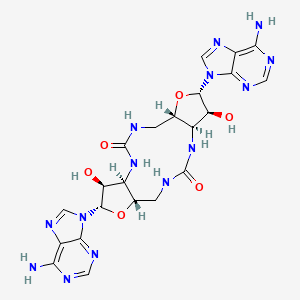
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)
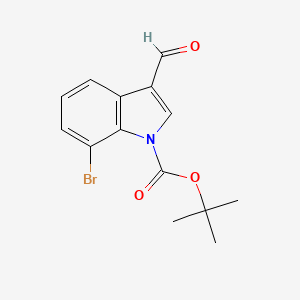
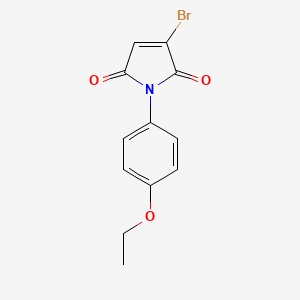
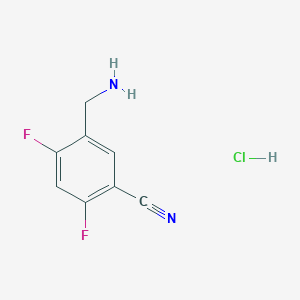
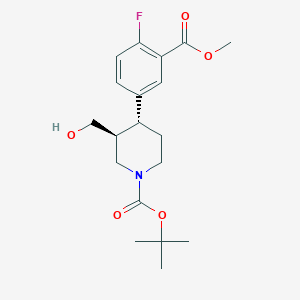
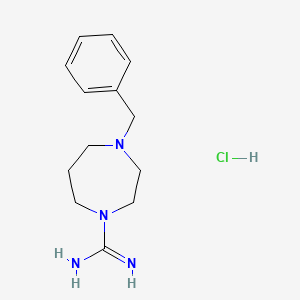
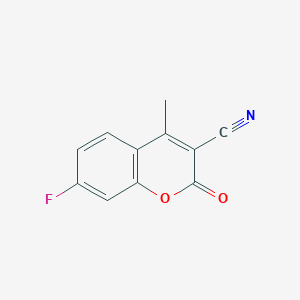
![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)
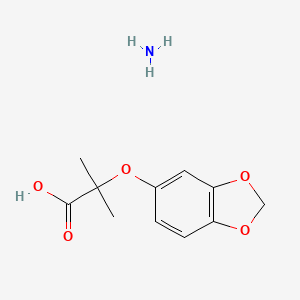
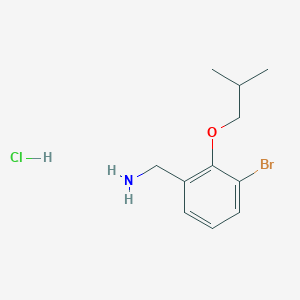
![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)
